1,1,2-Trichloro-1,2-difluoro-2-methoxyethane
Overview
Description
1,1,2-Trichloro-1,2-difluoro-2-methoxyethane: is a halogenated organic compound with the molecular formula C3H3Cl3F2O . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethane backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane can be synthesized through the halogenation of 1,2-difluoroethane followed by methoxylation. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution. The methoxylation step can be achieved using methanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and methoxylation processes. These processes are carried out in specialized reactors designed to handle the reactive nature of the halogenating agents and the need for precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Zinc in acetic acid is commonly used for reductive dehalogenation.
Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidation reactions.
Major Products:
Substitution: Products include various halogenated derivatives.
Reduction: Products include partially dehalogenated compounds.
Oxidation: Products include carboxylic acids and aldehydes.
Scientific Research Applications
1,1,2-Trichloro-1,2-difluoro-2-methoxyethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing halogen and methoxy groups.
Biology: Investigated for its potential effects on biological systems and its use as a model compound in toxicological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical species. The pathways involved include nucleophilic substitution, electrophilic addition, and radical-mediated reactions.
Comparison with Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom.
1,1,1-Trichloro-2,2,2-trifluoroethane: Contains three chlorine and three fluorine atoms, used as a refrigerant.
1,1,1-Trichloro-2,2-difluoroethane: Lacks the methoxy group, used in different industrial applications.
Uniqueness: 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane is unique due to the presence of both chlorine and fluorine atoms along with a methoxy group, which imparts distinct chemical properties and reactivity. This combination makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
1,1,2-trichloro-1,2-difluoro-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2O/c1-9-3(6,8)2(4,5)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEMXOBUAQYSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(Cl)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663073 | |
Record name | 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37021-32-2 | |
Record name | 1,1,2-Trichloro-1,2-difluoro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1,2-difluoro-1,2,2-trichloroethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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